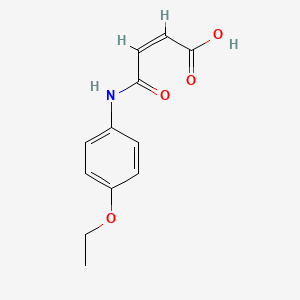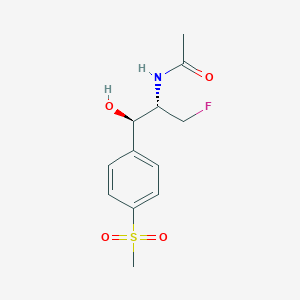
去氯氟苯尼考
描述
Synthesis Analysis
The synthesis of Florfenicol, and by extension its derivatives like Dideschloro Florfenicol, involves multiple steps starting from basic chemical precursors. A reported method for synthesizing Florfenicol starts with (1R,2R)-2-amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, followed by cyclization, protection of the amino group, fluorination, hydrolysis, and reaction with methyl dichloroacetate, achieving an overall yield of about 74% (Zhou Jinpei, 2010). Modifications in this synthesis pathway can lead to the removal of chloro groups, resulting in Dideschloro Florfenicol.
Molecular Structure Analysis
The molecular structure of Dideschloro Florfenicol is closely related to that of Florfenicol, with the primary difference being the absence of chloro groups. This alteration may influence the compound's interaction with bacterial ribosomes, affecting its antibacterial efficacy. The precise structure and stereochemistry play critical roles in its mechanism of action, which involves inhibiting protein synthesis in bacteria.
Chemical Reactions and Properties
Florfenicol and its derivatives undergo various chemical reactions, including oxidation and degradation under environmental conditions. Studies on Florfenicol have shown that it can be transformed by free available chlorine in water, with several degradation products identified, suggesting similar potential pathways for Dideschloro Florfenicol (Yansen Zhang et al., 2016).
Physical Properties Analysis
The physical properties of Dideschloro Florfenicol, such as solubility, melting point, and stability, are crucial for its formulation and effectiveness as a therapeutic agent. The stability of Florfenicol in water, for instance, indicates that similar derivatives could maintain stability under various conditions, including different pH levels and the presence of chlorine (J. Hayes et al., 2003).
科学研究应用
细菌耐药性机制:已知氟苯尼考与氯霉素一起是细菌蛋白质生物合成的有效抑制剂。已经确定了导致对这些抗生素产生耐药性的各种机制,包括氯霉素乙酰转移酶、特异性外排蛋白和多重耐药转运蛋白 (Schwarz 等,2004).
兽医学药代动力学:已经研究了氟苯尼考在小牛等动物的脑脊液和血浆中的药代动力学,表明其在治疗这些动物的细菌性脑膜炎方面有效 (de Craene 等,1997).
大肠杆菌和其他病原体的耐药性:在诸如大肠杆菌等病原体中观察到对氟苯尼考的耐药性,其中 flo 基因被确定为这种耐药性的关键元素。这种耐药性在大肠杆菌腹泻等兽医疾病中具有重要意义 (White 等,2000).
在水产养殖中的用途:氟苯尼考已被证明对影响鱼类的细菌有效,使其成为水产养殖中的关键药物。已研究其在不同鱼类中的药代动力学,表明其在控制这些动物的细菌性疾病方面有效 (Lewbart 等,2005).
水生环境中的光降解:对氟苯尼考在不同水体中的光降解的研究表明了这种抗生素在水生生态系统中的环境影响。水成分和光源等因素显着影响降解过程 (Ge 等,2009).
对非靶标生物的影响:还对氟苯尼考对非靶标生物的影响进行了研究,例如它对藻类的光合作用和抗氧化系统的影响。这突出了在水产养殖中使用氟苯尼考的更广泛的生态影响 (Wang 等,2017).
兽医学中的临床应用:各种研究探讨了氟苯尼考在兽医学中的临床应用,包括其药效学、药代动力学和联合耐药性,以及其对多重耐药细菌的有效性 (Zhang 等,2016).
环境持久性和耐药性:已经研究了氟苯尼考在牲畜中的广泛使用及其在土壤和水等环境中的持久性。这包括在这些环境中氟苯尼考耐药基因的普遍性和丰度,表明其使用的潜在生态和健康影响 (Zhao 等,2016).
安全和危害
未来方向
There is ongoing research into improving the effectiveness of Florfenicol, a related compound, through the use of nanotechnology . Additionally, the influence of various Florfenicol concentrations on the treatment effect of greenhouse turtle breeding wastewater by intermittent aeration dynamic membrane bioreactor (IADMBR) has been investigated .
属性
IUPAC Name |
N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S/c1-8(15)14-11(7-13)12(16)9-3-5-10(6-4-9)19(2,17)18/h3-6,11-12,16H,7H2,1-2H3,(H,14,15)/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWQTDMSXSQXOI-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CF)C(C1=CC=C(C=C1)S(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CF)[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101121761 | |
| Record name | Acetamide, N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-, [R-(R*,S*)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101121761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dideschloro Florfenicol | |
CAS RN |
138872-76-1 | |
| Record name | Acetamide, N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-, [R-(R*,S*)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138872-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-, [R-(R*,S*)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101121761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



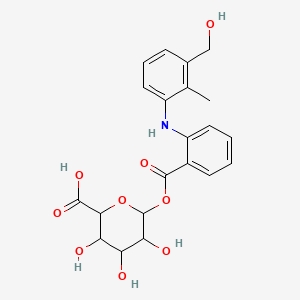
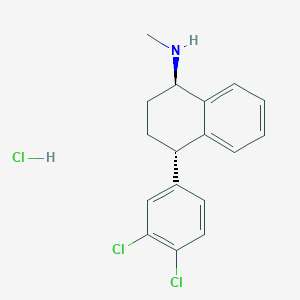
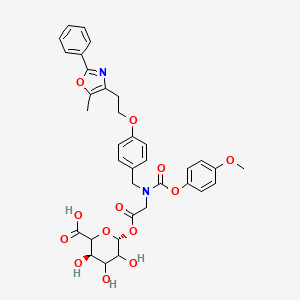
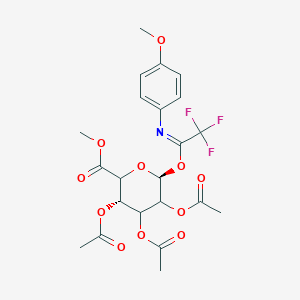
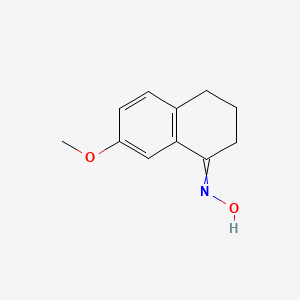
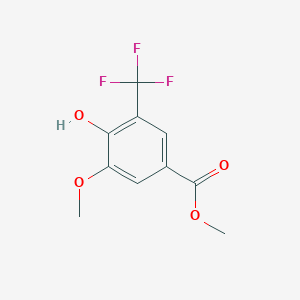
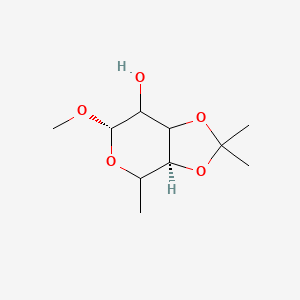
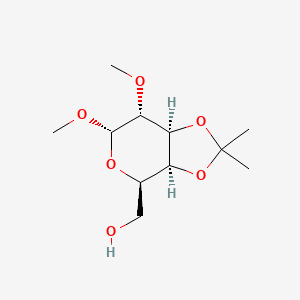
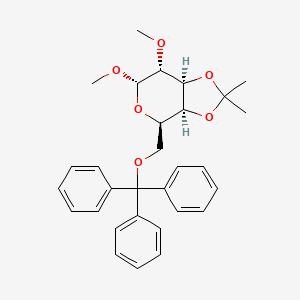

![[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1140816.png)
